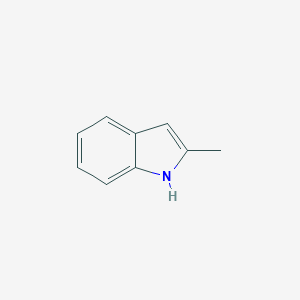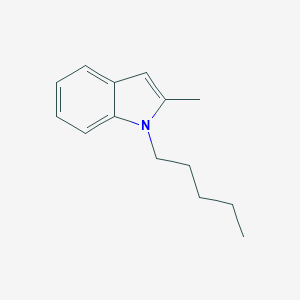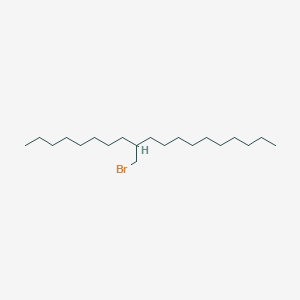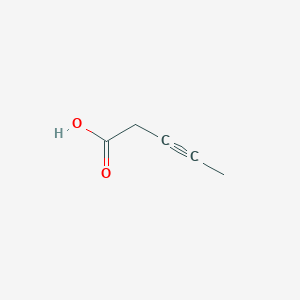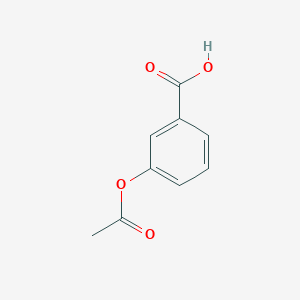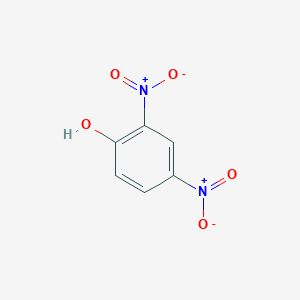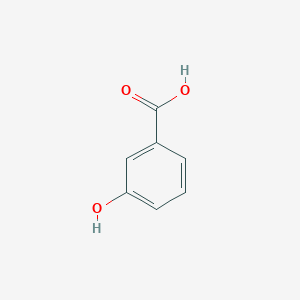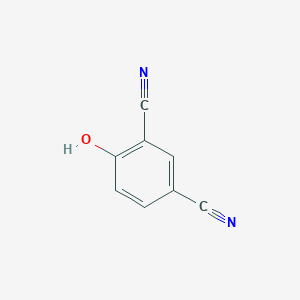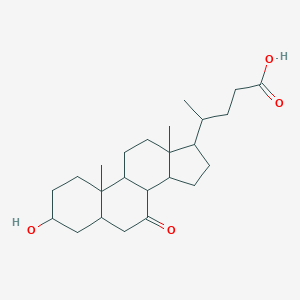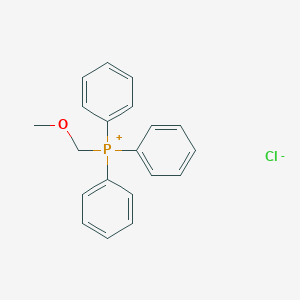
(Methoxymethyl)triphenylphosphoniumchlorid
Übersicht
Beschreibung
(Methoxymethyl)triphenylphosphonium chloride is a Wittig reagent that reacts with aldehydes and ketones to give substituted alkenes . It is widely used in the synthesis of pharmaceutical products such as cephalotaxine, which is used as an antiviral and antitumor agent .
Synthesis Analysis
The synthesis of (Methoxymethyl)triphenylphosphonium chloride involves the reaction of triphenylphosphine with methyl chloromethyl ether under nitrogen protection . The reaction is carried out at a constant temperature of 37°C for 3 hours, followed by a slow increase in temperature to 47°C over the next 3 hours .Molecular Structure Analysis
The linear formula of (Methoxymethyl)triphenylphosphonium chloride is (C6H5)3P(Cl)CH2OCH3 . Its molecular weight is 342.80 .Chemical Reactions Analysis
(Methoxymethyl)triphenylphosphonium chloride reacts with a ketone or aldehyde in a Wittig reaction to give an enol ether, which can be converted to the aldehyde by acid-induced hydrolysis .Physical And Chemical Properties Analysis
(Methoxymethyl)triphenylphosphonium chloride is a solid form with a melting point of 185-195 °C (dec.) (lit.) . It is soluble in most common solvents but insoluble in water .Wissenschaftliche Forschungsanwendungen
Phytotoxikologie
MMTPC wurde als neues Phytotoxin identifiziert, das aus Rhizoctonia solani AG-3 TB isoliert wurde, einem Pilz, der für Pflanzenkrankheiten verantwortlich ist . Es verursacht Nekrosen an den Blättern, erhöht die Konzentration aktiver Sauerstoffspezies (AOS), verringert den Chlorophyllgehalt und beschädigt die Zellstruktur, wenn es in bestimmten Konzentrationen angewendet wird . Diese Entdeckung ist bedeutsam für das Verständnis der pathogenen Mechanismen von R. solani und könnte zur Entwicklung neuer Strategien für die Bekämpfung von Pflanzenkrankheiten führen.
Organische Synthese
MMTPC wird in der organischen Synthese eingesetzt, insbesondere in der Wittig-Reaktion. Diese Reaktion ist grundlegend für die Bildung von Kohlenstoff-Kohlenstoff-Doppelbindungen, was MMTPC wertvoll für die Synthese komplexer organischer Moleküle macht . Seine Rolle bei der Herstellung neuer Verbindungen mit möglichen Anwendungen in verschiedenen Branchen, einschließlich der Pharmaindustrie, ist von großem Interesse.
Synthese von antiviralen und Antitumormitteln
Eine der bemerkenswerten Anwendungen von MMTPC ist die Synthese von Cephalotaxin, einem pharmazeutischen Produkt, das als antivirales und Antitumormittel eingesetzt wird . Dies unterstreicht die Rolle von MMTPC in der medizinischen Chemie, wo es zur Entwicklung lebensrettender Medikamente beiträgt.
Synthese von Taxol-A-Fragmenten
MMTPC wird auch bei der Synthese des Taxol-A-Fragments verwendet . Taxol oder Paclitaxel ist ein bekanntes Chemotherapeutikum, das zur Behandlung verschiedener Krebsarten eingesetzt wird. Die Fähigkeit, seine Fragmente zu synthetisieren, ist entscheidend für die Untersuchung der Struktur des Medikaments und die potenzielle Verbesserung seiner therapeutischen Wirksamkeit.
Phasentransferkatalyse
In chemischen Reaktionen fungiert MMTPC als Phasentransferkatalysator . Diese Anwendung ist in der Industriechemie unerlässlich, wo sie den Transfer eines Reaktanten von einer Phase in eine andere erleichtert, in der die Reaktion stattfindet, wodurch die Reaktionsgeschwindigkeit und Ausbeute erhöht werden.
Landwirtschaftliche Forschung
Die Identifizierung von MMTPC als Phytotoxin eröffnet neue Wege für die landwirtschaftliche Forschung, insbesondere für das Verständnis, wie bestimmte Verbindungen die Pflanzengesundheit beeinflussen . Dieses Wissen kann zur Entwicklung besserer landwirtschaftlicher Praktiken und zur Verbesserung des Pflanzenschutzes eingesetzt werden.
Toxikologische Studien
Die Rolle von MMTPC als Phytotoxin eröffnet auch Möglichkeiten für toxikologische Studien . Forscher können seine Auswirkungen auf verschiedene Pflanzenarten untersuchen, was regulatorische Entscheidungen hinsichtlich seiner Handhabung und Verwendung in landwirtschaftlichen Umgebungen beeinflussen kann.
Wirkmechanismus
Target of Action
(Methoxymethyl)triphenylphosphonium chloride primarily targets aldehydes and ketones . It is a Wittig reagent, a class of chemicals used in organic chemistry for the synthesis of alkenes .
Mode of Action
The compound interacts with its targets (aldehydes and ketones) through a chemical reaction known as the Wittig reaction . In this reaction, (Methoxymethyl)triphenylphosphonium chloride reacts with aldehydes and ketones to produce substituted alkenes .
Biochemical Pathways
The Wittig reaction involving (Methoxymethyl)triphenylphosphonium chloride is a key step in the synthesis of several important compounds. These include the antimalarial drug (+)-artemisinin, substituted quinolines, akuammiline alkaloid picrinine, and 7H-pyrrolo[2,3-d]pyrimidine derivatives for signal transducers and activators of transcription 6 (STAT6) inhibitors .
Result of Action
The primary result of the action of (Methoxymethyl)triphenylphosphonium chloride is the formation of substituted alkenes from aldehydes and ketones . This transformation is crucial in the synthesis of various bioactive compounds, including antimalarial drugs and antitumor agents .
Action Environment
The action of (Methoxymethyl)triphenylphosphonium chloride can be influenced by environmental factors such as temperature and the presence of other reactants. For instance, the Wittig reaction typically requires a strong base . Additionally, the compound is hygroscopic and decomposes in water, suggesting that it should be stored in a dry environment .
Biologische Aktivität
(Methoxymethyl)triphenylphosphonium chloride has been found to possess a variety of biological activities, including antiviral, antifungal, and antibacterial activities. In addition, (Methoxymethyl)triphenylphosphonium chloride has been found to possess anti-inflammatory and immunomodulatory activities.
Biochemical and Physiological Effects
(Methoxymethyl)triphenylphosphonium chloride has been found to possess a variety of biochemical and physiological effects, including the inhibition of protein kinases and the activation of protein phosphatases. In addition, (Methoxymethyl)triphenylphosphonium chloride has been found to possess anti-apoptotic and anti-angiogenic activities.
Vorteile Und Einschränkungen Für Laborexperimente
(Methoxymethyl)triphenylphosphonium chloride has a number of advantages for use in laboratory experiments, including its low toxicity, its low cost, its stability, and its solubility in both water and organic solvents. However, (Methoxymethyl)triphenylphosphonium chloride also has some limitations for use in laboratory experiments, such as its potential to form complexes with other molecules, its potential to form hydrogen bonds with other molecules, and its potential to interact with proteins.
Zukünftige Richtungen
The potential future directions for (Methoxymethyl)triphenylphosphonium chloride include further research into its mechanisms of action, its pharmacodynamics, and its potential applications in drug delivery and tissue engineering. In addition, further research into (Methoxymethyl)triphenylphosphonium chloride’s potential applications in the synthesis of polymers, as a phase transfer catalyst, and as an ionic liquid should also be explored. Additionally, further research into (Methoxymethyl)triphenylphosphonium chloride’s potential biological activities, such as its antiviral, antifungal, and antibacterial activities, as well as its anti-inflammatory and immunomodulatory activities, should also be conducted. Finally, further research into (Methoxymethyl)triphenylphosphonium chloride’s potential biochemical and physiological effects, such as its inhibition of protein kinases and its activation of protein phosphatases, should also be explored.
Synthesemethoden
(Methoxymethyl)triphenylphosphonium chloride can be synthesized by the reaction of triphenylphosphine and chloromethyl methyl ether in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is carried out in an inert atmosphere, such as nitrogen, and the resulting (Methoxymethyl)triphenylphosphonium chloride is isolated by vacuum distillation. Alternatively, (Methoxymethyl)triphenylphosphonium chloride can be synthesized by the reaction of triphenylphosphine and methyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is also carried out in an inert atmosphere, such as nitrogen, and the resulting (Methoxymethyl)triphenylphosphonium chloride is isolated by vacuum distillation.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
(Methoxymethyl)triphenylphosphonium chloride is known to interact with various biomolecules in biochemical reactions. It is used in the Wittig reaction, where it reacts with aldehydes and ketones to produce substituted alkenes . This reaction is a key step in the synthesis of several compounds, including antimalarial drugs and substituted quinolines .
Cellular Effects
The cellular effects of (Methoxymethyl)triphenylphosphonium chloride are primarily related to its role in the Wittig reaction. By facilitating the conversion of aldehydes and ketones to alkenes, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, (Methoxymethyl)triphenylphosphonium chloride exerts its effects through its role in the Wittig reaction. It binds to aldehydes and ketones, facilitating their conversion to alkenes . This can lead to changes in gene expression and enzyme activity, influencing cellular function.
Metabolic Pathways
(Methoxymethyl)triphenylphosphonium chloride is involved in the metabolic pathway of the Wittig reaction, where it interacts with aldehydes and ketones
Transport and Distribution
It is known to be soluble in water and decomposes in water .
Eigenschaften
IUPAC Name |
methoxymethyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20OP.ClH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFNDMHZXCUXSA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960539 | |
| Record name | (Methoxymethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | (Methoxymethyl)triphenylphosphonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19118 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
4009-98-7 | |
| Record name | (Methoxymethyl)triphenylphosphonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4009-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4009-98-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Methoxymethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (methoxymethyl)triphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the structural characterization of (methoxymethyl)triphenylphosphonium chloride?
A1: (Methoxymethyl)triphenylphosphonium chloride is characterized by the molecular formula C20H20ClOP and has a molecular weight of 342.80 g/mol []. Spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, provide further structural insights [, ].
Q2: What are the known applications of (methoxymethyl)triphenylphosphonium chloride in organic synthesis?
A2: (Methoxymethyl)triphenylphosphonium chloride acts as a precursor to methoxymethylenetriphenylphosphorane. This reactive ylide facilitates the synthesis of vinyl ethers from carbonyl compounds through a Wittig reaction []. This reaction is particularly useful in organic synthesis for constructing various complex molecules.
Q3: How does (methoxymethyl)triphenylphosphonium chloride impact biological systems?
A3: Recent research identified (methoxymethyl)triphenylphosphonium chloride as a phytotoxin isolated from the fungus Rhizoctonia solani AG-3 TB []. This compound induces significant physiological changes in plants, including necrosis on leaves, increased active oxygen species (AOS) production, decreased chlorophyll content, and cellular structure damage [].
Q4: What studies have been conducted to understand the corrosion inhibition properties of (methoxymethyl)triphenylphosphonium chloride?
A4: Electrochemical and gravimetric studies have been conducted to evaluate the corrosion inhibition efficacy of (methoxymethyl)triphenylphosphonium chloride on carbon steel in acidic environments []. These studies utilized techniques such as electrochemical impedance spectroscopy and potentiodynamic polarization to assess the compound's effectiveness in mitigating corrosion.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





